molecular formula C9H15ClFNO3 B6218655 4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride CAS No. 2742659-66-9

4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride

Cat. No. B6218655
CAS RN: 2742659-66-9
M. Wt: 239.7
InChI Key:
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Description

4-Fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride (4FAH) is a synthetic compound that has been studied for its potential applications in the scientific research field. It has been studied for its ability to act as a pro-drug, and its potential to be used in drug delivery systems. 4FAH is a versatile compound that has been studied for its potential applications in the fields of drug delivery, cancer treatment, and medical imaging.

Scientific Research Applications

4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride has been studied for its potential applications in the scientific research field. It has been studied for its ability to act as a pro-drug, and its potential to be used in drug delivery systems. 4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride has also been studied for its potential applications in the fields of cancer treatment, medical imaging, and drug development. Studies have shown that 4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride has the ability to cross the blood-brain barrier, which makes it an attractive candidate for drug delivery systems. In addition, 4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride has been studied for its potential to be used as a contrast agent in medical imaging.

Mechanism of Action

4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride has been studied for its potential to act as a pro-drug. This means that it is able to be metabolized in the body to produce active compounds that have the desired therapeutic effect. Studies have shown that 4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride is metabolized in the body to produce the active compound 4-fluoro-2-methyl-2-butanol, which is then further metabolized to produce the active compound 4-fluoro-2-methyl-2-butyl-1-azaspiro[4.5]decane-4-carboxylic acid.
Biochemical and Physiological Effects
Studies have shown that 4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride has the potential to act as a pro-drug, meaning that it is able to be metabolized in the body to produce active compounds that have the desired therapeutic effect. In addition, 4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride has been studied for its potential to be used as a contrast agent in medical imaging. Studies have also shown that 4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride has the ability to cross the blood-brain barrier, which makes it an attractive candidate for drug delivery systems.

Advantages and Limitations for Lab Experiments

The advantages of using 4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride in lab experiments include its high yields of synthesis, its ability to act as a pro-drug, and its potential to be used in drug delivery systems. In addition, 4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride has the ability to cross the blood-brain barrier, which makes it an attractive candidate for drug delivery systems. The limitations of using 4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride in lab experiments include the potential for toxicity, as well as the potential for the compound to be metabolized in the body to produce active compounds that may have undesired effects.

Future Directions

For 4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride research include further studies into its potential to be used as a pro-drug, as well as its potential to be used in drug delivery systems. In addition, studies should be conducted to further explore the biochemical and physiological effects of 4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride, as well as its potential to be used as a contrast agent in medical imaging. Finally, studies should be conducted to further explore the potential toxicity of 4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride, and to develop methods to reduce its potential toxicity.

Synthesis Methods

4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride can be synthesized using a variety of methods, including the reaction of 4-fluoro-2-methyl-2-butanol with ethyl chloroformate and sodium azide in the presence of a base. This method of synthesis yields 4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride in high yields and is relatively simple to carry out. Other methods of synthesis include the reaction of 4-fluoro-2-methyl-2-butanol with ethyl chloroformate and sodium azide in the presence of a base, as well as the reaction of 4-fluoro-2-methyl-2-butanol with ethyl chloroformate and sodium azide in the presence of a base and a catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride involves the reaction of 4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid with hydrochloric acid.", "Starting Materials": [ "4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid", "Hydrochloric acid" ], "Reaction": [ "To a solution of 4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid in water, add hydrochloric acid.", "Stir the mixture at room temperature for several hours.", "Filter the resulting precipitate and wash with water.", "Dry the product under vacuum to obtain 4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride." ] }

CAS RN

2742659-66-9

Molecular Formula

C9H15ClFNO3

Molecular Weight

239.7

Purity

95

Origin of Product

United States

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